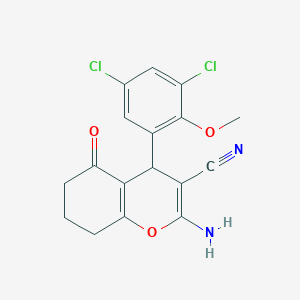
2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene ring system, amino group, and dichloromethoxyphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dichloro-2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent amination to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the dichloromethoxyphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3,5-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-4-(3,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to the presence of both dichloro and methoxy substituents on the phenyl ring, which may contribute to its distinct chemical and biological properties compared to similar compounds.
Biological Activity
2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 332177-29-4) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H14Cl2N2O3 |
| Molecular Weight | 365.21 g/mol |
| IUPAC Name | 2-amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrochromene-3-carbonitrile |
| InChI Key | GYQGFYWVCGNFOK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 3,5-dichloro-2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and amination to introduce the amino group .
Anticancer Properties
Recent studies have highlighted the compound's promising anticancer activity against various cancer cell lines. Notably:
-
Cell Viability Assay : The compound was tested against five human cancer cell lines:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- A549 (lung cancer)
- HepG-2 (liver cancer)
-
Kinase Inhibition : The compound demonstrated effective inhibition against key kinases involved in cancer progression:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
The mechanism through which this compound exerts its biological effects appears to involve:
- Inhibition of Kinases : By binding to the active sites of EGFR and VEGFR-2, it disrupts signaling pathways essential for tumor growth and metastasis.
- Induction of Apoptosis : Studies suggest that treatment with this compound can lead to increased rates of apoptosis in malignant cells while sparing normal cells .
Case Studies
Several case studies have been conducted to explore the biological implications of this compound:
- Study on MCF-7 Cells : In vitro experiments revealed that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability. The study highlighted an IC50 value indicative of potent activity against breast cancer cells .
- Comparative Analysis with Reference Drugs : In comparative analyses with established chemotherapeutic agents, the compound exhibited superior selectivity towards cancerous cells over normal cell lines such as HFL-1 (human fetal lung) and WI-38 (human diploid fibroblasts), indicating a favorable therapeutic index .
Properties
Molecular Formula |
C17H14Cl2N2O3 |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
2-amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-23-16-9(5-8(18)6-11(16)19)14-10(7-20)17(21)24-13-4-2-3-12(22)15(13)14/h5-6,14H,2-4,21H2,1H3 |
InChI Key |
GYQGFYWVCGNFOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















